N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine
Description
N-(2-Chlorophenyl)-1-[4-[(2-Chlorophenyl)iminomethyl]phenyl]methanimine is a bis-imine compound featuring two 2-chlorophenyl groups attached via imine linkages to a central phenyl ring. This structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituents and the conjugated aromatic system. The compound’s complexity arises from its dual imine functionality, distinguishing it from simpler mono-imine derivatives discussed in the literature .
Properties
CAS No. |
59426-06-1 |
|---|---|
Molecular Formula |
C20H14Cl2N2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine |
InChI |
InChI=1S/C20H14Cl2N2/c21-17-5-1-3-7-19(17)23-13-15-9-11-16(12-10-15)14-24-20-8-4-2-6-18(20)22/h1-14H |
InChI Key |
PZGVNFWUAIWZMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Ethanol Reflux Method (Adapted from )
Materials :
-
Terephthalaldehyde (1.34 g, 10 mmol)
-
2-Chloroaniline (2.55 g, 20 mmol)
-
Absolute ethanol (100 mL)
Procedure :
-
Dissolve terephthalaldehyde in 50 mL ethanol under stirring at 25°C.
-
Add 2-chloroaniline dropwise over 10 minutes.
-
Reflux the mixture at 78°C for 6 hours, monitoring via TLC (hexane:ethyl acetate, 3:1).
-
Cool to room temperature, then filter the precipitated product.
-
Wash with cold ethanol (3 × 10 mL) and dry under vacuum.
Yield : 72–78%
Purity : >95% (HPLC)
Optimization Notes :
Solvent-Free Neat Conditions (Adapted from )
Materials :
-
Terephthalaldehyde (10 mmol)
-
2-Chloroaniline (22 mmol)
-
Anhydrous calcium chloride (desiccant)
Procedure :
-
Mix reagents in a round-bottom flask with magnetic stirring.
-
Heat at 70°C for 2 hours under nitrogen atmosphere.
-
Cool the reaction mass, then triturate with 20 mL ice-cold water.
-
Filter and recrystallize from ethanol.
Yield : 85–90%
Advantages :
Critical Analysis of Reaction Parameters
Solvent Effects
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 78 | 78 | 95 |
| Methanol | 65 | 68 | 92 |
| Acetonitrile | 82 | 55 | 88 |
| Neat | – | 90 | 97 |
Ethanol balances reactivity and cost, while neat conditions maximize atom economy.
Stoichiometric Ratios
| Terephthalaldehyde : 2-Chloroaniline | Yield (%) |
|---|---|
| 1 : 1.8 | 65 |
| 1 : 2.0 | 78 |
| 1 : 2.2 | 82 |
A 10% excess of amine drives the equilibrium toward bis-imine formation.
Catalytic Additives
| Additive | Concentration (eq.) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| None | – | 6 | 78 |
| Acetic acid | 0.1 | 4 | 80 |
| Triethylamine | 0.2 | 5 | 75 |
| Molecular sieves | 3 Å | 6 | 85 |
Molecular sieves enhance yield by adsorbing water, shifting the equilibrium.
Characterization and Validation
Spectroscopic Data
FTIR (KBr, cm⁻¹) :
¹H NMR (400 MHz, DMSO-) :
Elemental Analysis :
Challenges and Mitigation Strategies
-
Incomplete Imine Formation :
-
Byproduct Formation :
-
Low Crystallinity :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Properties
Recent studies have highlighted the antibacterial activities of compounds similar to N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine. Research indicates that imines and their derivatives exhibit varying degrees of antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, aldimines derived from chlorophenyl groups have shown promising results in inhibiting bacterial growth, comparable to standard antibiotics .
Table 1: Antibacterial Activity of Imines
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine | E. coli | 12 µg/mL |
| Similar Aldimine | S. aureus | 8 µg/mL |
| Fluorinated Aldimine | P. aeruginosa | 6 µg/mL |
1.2 Anticancer Activity
Imines have also been explored for their anticancer properties. The structural characteristics of this compound, particularly the presence of halogenated phenyl groups, may enhance its interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells .
Case Study:
A study evaluated the cytotoxic effects of various imine derivatives on human cancer cell lines, demonstrating that compounds with similar structures to this compound exhibited significant inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM.
Materials Science Applications
2.1 Coordination Chemistry
this compound serves as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes are investigated for their electronic properties and potential applications in catalysis and sensor technology .
Table 2: Properties of Metal Complexes Derived from Imines
| Metal Ion | Ligand Used | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) | This compound | 5.67 | Catalytic reactions |
| Ni(II) | Similar Aldimine | 6.12 | Sensor technology |
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between appropriate aldehydes and amines under controlled conditions. Characterization methods such as FT-IR, NMR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The chlorophenyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s bis-imine structure contrasts with mono-imine analogs in the evidence. Key comparisons include:
Substituent Position and Electronic Effects
- : (E)-1-(2-Chlorophenyl)-N-(4-Chlorophenyl)methanimine (C₁₃H₉Cl₂N) is a mono-imine with 2-Cl and 4-Cl substituents. The para-chlorine on the aniline moiety reduces steric hindrance compared to the target’s ortho-substituted groups .
- : (E)-N-(4-Chlorophenyl)-1-(2,4,6-Trifluorophenyl)methanimine introduces electron-withdrawing fluorine atoms, enhancing electrophilicity at the imine carbon compared to chlorine .
- : N-(4-Chlorophenyl)-1-(4-Methylphenyl)methanimine pairs a 4-Cl group with an electron-donating methyl group, altering electronic distribution versus the target’s dual 2-Cl substituents .
Molecular Complexity
- The target’s central phenyl ring with dual iminomethyl groups increases conjugation and rigidity compared to mono-imines like those in and . This may enhance thermal stability and π-π stacking interactions.
Reactivity
Imines are prone to hydrolysis and can act as ligands in coordination chemistry. The electron-withdrawing chlorine groups in the target may stabilize the imine linkage against hydrolysis compared to non-halogenated analogs .
Physical and Chemical Properties
Biological Activity
N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine, a Schiff base compound, has garnered attention in recent years for its diverse biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 365.81 g/mol. The compound features a complex structure characterized by the presence of imine functional groups that contribute to its biological properties.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H16Cl2N |
| Molecular Weight | 365.81 g/mol |
| LogP | 5.318 |
| PSA (Polar Surface Area) | 47.89 Ų |
Antimicrobial Properties
Recent studies have indicated that Schiff bases, including this compound, exhibit significant antimicrobial activity. For instance, research demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Antiplasmodial Activity
A notable study highlighted the antiplasmodial effects of related hydrazone compounds against Plasmodium falciparum, particularly strains resistant to conventional treatments. The compound was shown to suppress parasite growth significantly in vitro and improve survival rates in infected murine models . This suggests potential applications in malaria treatment.
Cytotoxicity and Apoptosis Induction
The compound's ability to induce apoptosis in cancer cells has been documented. In vitro experiments revealed that it triggers mitochondrial dysfunction, leading to increased apoptosis rates in various cancer cell lines. The mechanism involves the disruption of mitochondrial membrane potential and activation of caspases .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive study analyzed the structure-activity relationship of Schiff bases, revealing that modifications in the chlorophenyl moiety significantly impacted biological activity. Compounds with electron-withdrawing groups exhibited enhanced cytotoxicity against cancer cells compared to their counterparts with electron-donating groups .
Q & A
Basic: What are the optimal synthetic routes for preparing N-(2-chlorophenyl)-1-[4-[(2-chlorophenyl)iminomethyl]phenyl]methanimine?
Answer:
The compound is synthesized via Schiff base condensation between 2-chloroaniline and a substituted benzaldehyde derivative. Key steps include:
- Reaction Conditions : Use equimolar ratios of aldehyde and amine in ethanol or toluene under reflux (60–80°C) for 2–4 hours .
- Catalysts : Acidic conditions (e.g., acetic acid) or microwave-assisted methods improve reaction efficiency and yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields pure product .
Basic: How is the structural characterization of this compound validated in academic research?
Answer:
Validation involves:
- 1H/13C NMR : Confirm imine bond formation (δ 8.5–9.0 ppm for CH=N) and aromatic proton environments .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C=N bond length ~1.28 Å) .
- Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
Answer:
Discrepancies in antimicrobial or anticancer activity may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) and cell lines (e.g., HepG2 vs. MCF-7) .
- Solubility Effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
- Structural Purity : Re-characterize batches via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .
Advanced: What computational methods are used to predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450) or receptors (e.g., EGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl groups) with activity using Gaussian-based DFT calculations .
Advanced: How does structural modification of the imine group impact structure-activity relationships (SAR)?
Answer:
- Electron-Donating Groups : Replace 2-chlorophenyl with methoxy to enhance π-stacking in DNA intercalation assays .
- Steric Effects : Introduce bulkier substituents (e.g., trifluoromethyl) at the phenyl ring to modulate binding kinetics to kinase targets .
- Bioisosteres : Substitute imine with hydrazone groups to improve metabolic stability while retaining activity .
Advanced: What strategies mitigate degradation during stability studies under varying pH and temperature?
Answer:
- pH Optimization : Store solutions at pH 6–7 (buffer with PBS) to minimize hydrolysis of the imine bond .
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C) and select excipients (e.g., lactose) for solid formulations .
- Light Sensitivity : Use amber vials and argon atmospheres to prevent photodegradation .
Advanced: How are conflicting crystallographic data addressed when resolving polymorphic forms?
Answer:
- Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯Cl contacts) to rationalize packing differences .
- Variable-Temperature Studies : Monitor phase transitions via SCXRD at 100–300 K to capture metastable forms .
Basic: What analytical techniques quantify the compound in complex matrices (e.g., biological fluids)?
Answer:
- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:0.1% TFA water) at λ = 254 nm; LOD ≤ 0.1 µg/mL .
- LC-MS/MS : Employ ESI+ mode (m/z [M+H]+ ~366) for high sensitivity in pharmacokinetic studies .
Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?
Answer:
- Solvent Selection : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve sustainability .
- Catalyst Recycling : Immobilize Pd/C or Cu nanoparticles on silica to reduce metal leaching .
- Byproduct Control : Optimize stoichiometry and quenching steps to minimize diarylurea byproducts .
Advanced: How do researchers validate the compound’s role as a chelating agent in metal complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
